molecular formula C20H24N2O3S B2447256 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide CAS No. 954679-31-3

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide

Cat. No.: B2447256
CAS No.: 954679-31-3
M. Wt: 372.48
InChI Key: OHWWDPHWVDKCRO-UHFFFAOYSA-N
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Description

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide (CAS 954679-31-3) is a synthetic organic compound with the molecular formula C₂₀H₂₄N₂O₃S and a molecular weight of 372.48 g/mol . This chemical belongs to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives, which are recognized as structures of significant interest in medicinal chemistry research . This compound serves as a valuable building block and pharmacophore in biomedical research. Structural analogs within the NSTHIQ family have demonstrated notable biological activities in scientific studies, including significant antifungal properties against species such as Aspergillus spp. and Penicillium spp. . Furthermore, research on closely related N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has revealed potent cytotoxic effects against various human cancer cell lines, highlighting the potential of this chemical scaffold in cytotoxicity assays and pharmacological investigations . The tetrahydroisoquinoline core is a privileged structure found in numerous biologically active alkaloids and pharmaceutical agents, underscoring the research utility of this compound . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-4-20(23)21-18-8-7-16-11-12-22(14-17(16)13-18)26(24,25)19-9-5-15(2)6-10-19/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWWDPHWVDKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the tosyl group, tetrahydroisoquinoline core, and butyramide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a synthetic organic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered interest in pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a tetrahydroisoquinoline core substituted with a tosyl group and a butyramide moiety. The synthesis typically involves the following steps:

  • Formation of the Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction, which cyclizes an N-acyl derivative of β-phenylethylamine.
  • Introduction of the Tosyl Group : The tosyl group is introduced by reacting the tetrahydroisoquinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Butyramide Moiety : This final step involves coupling the tosylated tetrahydroisoquinoline with butyric acid or its derivatives under suitable conditions .

Anticancer Properties

Research indicates that compounds within the tetrahydroisoquinoline class exhibit significant anticancer activity. For instance, studies have shown that various tetrahydroisoquinoline derivatives possess cytotoxic effects against different cancer cell lines. The compound this compound is being investigated for its potential to inhibit tumor growth.

A comparative study highlighted that similar compounds demonstrated IC50 values ranging from 2.5 to 25 µg/mL against cancer cell lines, suggesting that modifications in structure could enhance potency .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also known for their neuroprotective properties. This compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Preliminary studies suggest that these compounds can influence pathways associated with neuroprotection .

The biological activity of this compound may involve multiple biochemical pathways:

  • Receptor Interaction : It is hypothesized that this compound may interact with various receptors involved in cell signaling and survival.
  • Antioxidant Activity : The presence of specific functional groups might confer antioxidant properties that protect cells from oxidative damage.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

CompoundBiological ActivityIC50 Value (µg/mL)
1Antitumor2.5
2Antitumor10
3Neuroprotective12
This compoundPotentially neuroprotective and anticancerTBD

These findings indicate that while specific data for this compound is still emerging, its structural analogs demonstrate promising biological activities.

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